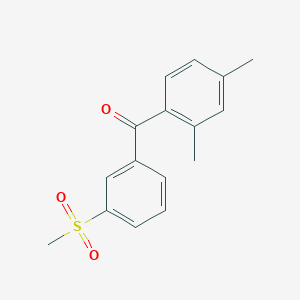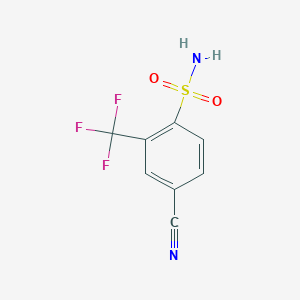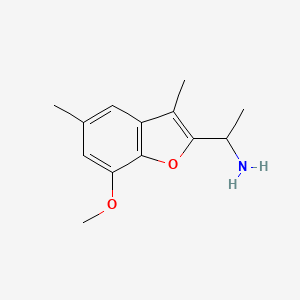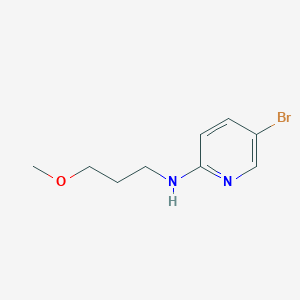![molecular formula C9H17N5 B1438311 1-[(二甲基-4H-1,2,4-三唑-3-基)甲基]哌嗪 CAS No. 1154708-01-6](/img/structure/B1438311.png)
1-[(二甲基-4H-1,2,4-三唑-3-基)甲基]哌嗪
描述
“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用
抗菌和生物膜抑制
新型哌嗪衍生物已被合成并评估其抗菌功效和生物膜抑制活性。一种特定的化合物 1,4-双[((2-(3-乙酰基-1-(4-硝基苯基)-1H-吡唑-4-基)羰基)苯并呋喃-5-基)甲基]哌嗪,表现出显着的抗菌功效和生物膜抑制作用,其有效性超过了参考药物环丙沙星。这些衍生物还对 MRSA 和 VRE 等细菌菌株以及对细菌细胞壁合成至关重要的 MurB 酶表现出有效的抑制活性,使其成为治疗细菌感染和针对生物膜相关问题的潜在候选药物 (Mekky & Sanad, 2020)。
抗菌性能
几种新合成的 1,2,4-三唑衍生物,包括含有哌嗪基团的化合物,已经过测试并发现具有抗菌活性。这些化合物对各种微生物显示出有效性,为抗菌药物开发中的进一步探索提供了基础 (Bektaş et al., 2007)。
DNA 亲和力和抗肿瘤活性
一系列 1,4-双-(1,5-二烷基-1H-1,2,4-三唑-基甲基)哌嗪及其相关类似物已被制备并评估了它们的 DNA 亲和力和抗肿瘤活性。这些化合物为开发靶向 DNA 的新型化疗剂提供了一条潜在途径 (Al-Soud & Al-Masoudi, 2004)。
腺苷 A2a 受体拮抗剂
三唑并[1,5-a][1,3,5]三嗪的哌嗪衍生物已显示出对腺苷 A2a 受体的有效且选择性拮抗作用。这些化合物因其在大鼠帕金森病模型中的口服活性而受到关注,展示了哌嗪衍生物在治疗神经退行性疾病中的潜力 (Vu et al., 2004)。
未来方向
The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.
作用机制
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function in susceptible fungi, leading to their death .
Biochemical Pathways
Based on the known action of azoles, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in susceptible fungi .
Pharmacokinetics
The molecular weight of the compound is 19526 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed.
Result of Action
It is known that azoles, a class of compounds to which this molecule belongs, disrupt the cell membrane structure and function in susceptible fungi, leading to their death .
Action Environment
It is known that the activity of azoles can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal function . Additionally, it can form complexes with metal ions, which may affect the activity of metalloenzymes and other metal-dependent biochemical processes .
Cellular Effects
The effects of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.
Metabolic Pathways
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .
属性
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVPQWVIKNPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)



![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)


![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)


